(Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

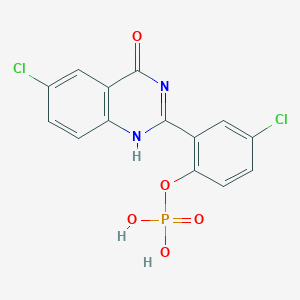

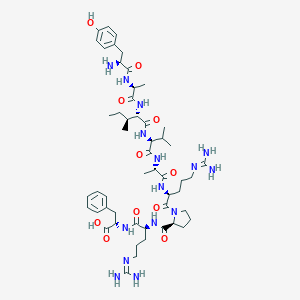

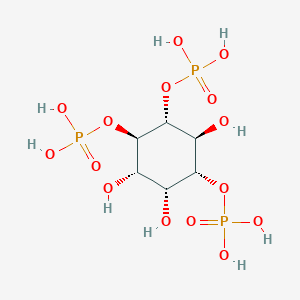

“(Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene” is a biochemical compound used for proteomics research . It has a molecular formula of C23H32O4Si and a molecular weight of 400.58 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. We know its molecular weight is 400.58 , but information on properties like melting point, boiling point, solubility, and others are not provided.

科学的研究の応用

Antineoplastic Applications

(Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene and its derivatives have shown promise in antineoplastic applications. Stilstatin 1 and Stilstatin 2, related compounds, have been synthesized and evaluated against various cancer cell lines. Notably, these compounds showed a range of inhibitory effects on cancer cell growth, and their prodrug forms have been developed for enhanced anticancer activity. The presence of specific functional groups in these molecules contributes to their biological activities, influencing their potency and mode of action against cancer cells (Pettit et al., 2009).

Microtubule Interference and Antileukemic Activity

Certain stilbene derivatives, including those structurally related to (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene, have demonstrated the ability to interfere with microtubule polymerization, specifically targeting the colchicine-binding site. This interference results in cell-cycle arrest and induces cell death in leukemic cells, all while sparing normal bone marrow progenitor cells. This selective cytotoxicity, coupled with minimal systemic toxicity observed in animal models, suggests potential therapeutic applications for these stilbene derivatives in leukemic therapy (Cao et al., 2008).

Photodegradation and Polymer Stability

The photodegradation properties of certain stilbene derivatives, including those related to (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene, have been studied, revealing the formation of new chromophores and fluorophores upon exposure to UV radiation. These changes have implications for the stability and degradation of polymers and other materials containing these stilbene compounds. Understanding these photodegradation pathways is crucial for predicting the behavior of materials under light exposure and for designing more stable polymer systems (Weir et al., 1995).

Synthesis and Structural Analysis

The synthesis and crystal structure analysis of stilbene derivatives have been extensively studied. These analyses provide insights into the molecular conformations and intermolecular interactions of stilbene compounds. Understanding the crystal structure and molecular geometry of these compounds is crucial for predicting their reactivity, stability, and potential biological activities (Sopková-de Oliveira Santos et al., 2009).

特性

IUPAC Name |

tert-butyl-[5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4Si/c1-23(2,3)28(7,8)27-22-15-17(11-12-21(22)26-6)9-10-18-13-19(24-4)16-20(14-18)25-5/h9-16H,1-8H3/b10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFSHSMPMRHYOG-KTKRTIGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)/C=C\C2=CC(=CC(=C2)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456791 |

Source

|

| Record name | (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene | |

CAS RN |

586410-23-3 |

Source

|

| Record name | (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide](/img/structure/B131270.png)

![7-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131289.png)

![2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B131290.png)